molecular formula C27H18O6 B1504544 1,3,5-Tri(3-carboxyphenyl)benzene CAS No. 358733-02-5

1,3,5-Tri(3-carboxyphenyl)benzene

Cat. No.: B1504544
CAS No.: 358733-02-5
M. Wt: 438.4 g/mol
InChI Key: SXGSTTJNKYIOOF-UHFFFAOYSA-N
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Description

1,3,5-Tri(3-carboxyphenyl)benzene is an aromatic compound characterized by a central benzene ring substituted with three carboxyphenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, making it a valuable building block in various fields, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(3-carboxyphenyl)benzene can be synthesized through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(3-carboxyphenyl)benzene undergoes various chemical reactions, including:

    Esterification: The carboxylic acid groups can react with alcohols in the presence of an acid catalyst to form esters.

    Amidation: The carboxylic acid groups can react with amines to form amides.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Amidation: Involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

    Reduction: Uses reducing agents like lithium aluminum hydride in anhydrous conditions.

Major Products

    Esterification: Produces esters.

    Amidation: Produces amides.

    Reduction: Produces alcohols.

Mechanism of Action

The mechanism of action of 1,3,5-Tri(3-carboxyphenyl)benzene in medicinal applications involves its ability to bind to DNA. The compound intercalates between DNA base pairs, causing structural changes that can inhibit DNA replication and transcription. This binding is facilitated by electrostatic and non-electrostatic interactions, leading to the unwinding of the DNA helix .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxyphenyl groups at different positions.

    1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of carboxylic acid groups.

    1,3,5-Tris(4-hydroxyphenyl)benzene: Contains hydroxyl groups instead of carboxylic acid groups.

Uniqueness

1,3,5-Tri(3-carboxyphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable, porous structures makes it particularly valuable in materials science and catalysis .

Properties

IUPAC Name

3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(29)19-7-1-4-16(10-19)22-13-23(17-5-2-8-20(11-17)26(30)31)15-24(14-22)18-6-3-9-21(12-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSTTJNKYIOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697852
Record name 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358733-02-5
Record name 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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